LM11A 31 dihydrochloride

Descripción general

Descripción

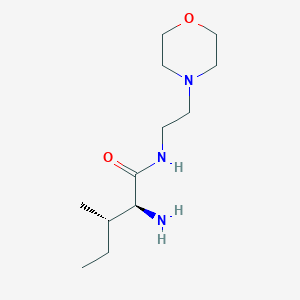

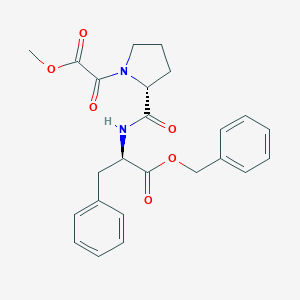

LM11A-31 dihydrochloride is a nonpeptide p75 NTR ligand and nerve growth factor (NGF) antagonist . It blocks p75-mediated cell death, inhibits proNGF induced cell death, increases proliferation and survival of hippocampal neural progenitors, and inhibits Aβ-induced cell death . It is orally available and brain penetrant .

Molecular Structure Analysis

The molecular formula of LM11A-31 dihydrochloride is C12H27Cl2N3O2 . The average mass is 316.268 Da and the monoisotopic mass is 315.148041 Da .Physical And Chemical Properties Analysis

LM11A-31 dihydrochloride is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored desiccated at room temperature .Aplicaciones Científicas De Investigación

Spinal Cord Injury

- LM11A-31 promotes functional recovery and myelin sparing in a mouse model of spinal cord injury, enhancing motor function and coordination. This effect is linked to an increase in surviving oligodendrocytes and myelinated axons, and inhibition of the proNGF-p75 interaction and JNK3-mediated apoptotic cascade in vivo (Tep et al., 2013).

Stroke Recovery

- Post-stroke administration of LM11A-31 in mice leads to higher levels of neurotransmitters like serotonin, acetylcholine, and dopamine in the brain. It also improves redox homeostasis and glycolysis, correlating with enhanced recovery of motor, sensorimotor, and cognitive abilities (Nguyen et al., 2021).

Alzheimer's Disease

- LM11A-31 has been found to reduce pathological phosphorylation and misfolding of tau, inflammatory changes, and cholinergic degeneration in Alzheimer’s disease models. It also improves cognitive deficits and neurite degeneration (Nguyen et al., 2014).

Traumatic Brain Injury

- In a study evaluating multimodal therapy for traumatic brain injury, LM11A-31 was found to significantly benefit learning and memory outcomes, suggesting its potential in combinatorial therapeutic strategies (Haefeli et al., 2017).

Peripheral Neuropathy

- LM11A-31 treatment has shown to prevent decreases in peripheral nerve sensation and abnormal nerve fiber morphology induced by cisplatin, a chemotherapeutic agent, thereby suggesting its potential in ameliorating chemotherapy-induced peripheral neuropathy (Friesland et al., 2014).

HIV-Associated Neurodegeneration

- LM11A-31 stabilizes calcium homeostasis and prevents neural damage in models of HIV-associated neurodegeneration. It significantly reduces neuronal pathology and improves cognitive performance in FIV-infected cats, a model for HIV in humans (Meeker et al., 2016).

Erectile Dysfunction Post-Prostatectomy

- In a mouse model of cavernous nerve injury, oral administration of LM11A-31 improved erectile function and was associated with increased neurovascular content, indicating its potential use in treating erectile dysfunction following radical prostatectomy (Yin et al., 2020).

Huntington's Disease

- LM11A-31 normalized signaling in Huntington’s disease mouse models, reducing Htt aggregates, inflammation, and improving motor performance and cognition (Simmons et al., 2016).

Mecanismo De Acción

Target of Action

LM11A-31, also known as (2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide Dihydrochloride, is a non-peptide ligand of the p75 neurotrophic receptor (p75NTR) . The p75NTR is a receptor that binds nerve growth factor, brain-derived growth factor, and other neurotrophins . Its signaling can promote either neuron survival or death by apoptosis, depending on its ligand and cellular context .

Mode of Action

LM11A-31 selectively activates p75NTR survival pathways and inhibits apoptosis signaling . It blocks Aβ-induced neurodegeneration and synaptic impairment in neuronal and hippocampal slice cultures .

Biochemical Pathways

The biochemical pathways affected by LM11A-31 are primarily related to neuron survival and apoptosis. By selectively activating survival pathways and inhibiting apoptosis signaling via the p75NTR, LM11A-31 can block neurodegeneration and synaptic impairment .

Result of Action

The result of LM11A-31’s action is neuroprotection and the promotion of neuron survival. In Alzheimer’s Disease (AD) models, it has been shown to prevent tau phosphorylation and misfolding, microglia and astrocyte activation, loss of cholinergic neurites, and cognitive decline . It has also been reported to show efficacy in mouse models of Huntington’s disease, traumatic brain or spinal cord injury, chemotherapy-induced peripheral neuropathy, HIV-induced neurodegeneration, and peripheral nerve injury .

Action Environment

The action of LM11A-31 can be influenced by various environmental factors. It’s worth noting that the compound has been studied in various disease models, suggesting its action may be robust across different physiological conditions .

Safety and Hazards

Direcciones Futuras

LM11A-31 dihydrochloride has shown neuroprotective and procognitive effects in numerous animal models . It has been studied in multiple mouse models of Alzheimer’s disease, where it prevented tau phosphorylation and misfolding, microglia and astrocyte activation, loss of cholinergic neurites, and cognitive decline . It has also shown efficacy in mouse models of Huntington’s disease, traumatic brain or spinal cord injury, chemotherapy-induced peripheral neuropathy, HIV-induced neurodegeneration, and peripheral nerve injury . A modified version of LM11A-31, LM11A-31-BHS, has been advanced to clinical trials .

Análisis Bioquímico

Biochemical Properties

LM11A-31 (Dihydrochloride) interacts with the p75 neurotrophin receptor (p75NTR), which binds nerve growth factor, brain-derived growth factor, and other neurotrophins . It selectively activates p75NTR survival pathways and inhibits apoptosis signaling .

Cellular Effects

LM11A-31 (Dihydrochloride) has shown to block p75-mediated cell death, inhibit proNGF induced cell death, increase proliferation and survival of hippocampal neural progenitors, and inhibit Aβ-induced cell death . It has also been found to suppress HIV-1 replication and inflammatory response in macrophages .

Molecular Mechanism

The molecular mechanism of LM11A-31 (Dihydrochloride) involves its interaction with the p75NTR. It selectively activates p75NTR survival pathways and inhibits apoptosis signaling . This interaction blocks pro-NGF induced cell death in neuronal cultures and protects neuronal cells from the cytotoxic effects of certain drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, LM11A-31 (Dihydrochloride) has shown to promote the survival of oligodendrocytes and myelinated axons in a mouse spinal cord injury model

Dosage Effects in Animal Models

In animal models, LM11A-31 (Dihydrochloride) has shown beneficial effects in models of Alzheimer’s disease, Huntington’s disease, aging, HIV/FIV, traumatic brain injury, peripheral neuropathy, spinal cord injury, and retinopathy

Metabolic Pathways

It is known to interact with the p75NTR, which plays a role in various cellular processes .

Transport and Distribution

It is known to be orally available and brain-penetrant .

Subcellular Localization

Its target, the p75NTR, is known to be present in various regions of the brain .

Propiedades

IUPAC Name |

(2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMUTYLWSRFTPX-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCCN1CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595097 | |

| Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1243259-19-9, 102562-74-3 | |

| Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LM-11A-31 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9GUF3B7Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine](/img/structure/B140512.png)